O-2-Propynylhydroxylamine hydrochloride

Cellulose nanomaterials Bioconjugation Oxime ligation

Researchers performing CuAAC click chemistry on carbonyl-containing substrates often waste steps installing alkyne handles via multi-step linker chemistry. O-2-Propynylhydroxylamine HCl solves this: its aminooxy group condenses chemoselectively with aldehydes/ketones in water, while the terminal propargyl group enables direct CuAAC. No reduction needed-oxime products are hydrolytically stable. • Single-step, aqueous-compatible alkyne installation on oxidized biomolecules & periodate-treated polysaccharides. • Eliminates reductive stabilization required for imine-based methods. • Enables isoxazoline synthesis via HFIP-promoted intramolecular oximation.

Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
CAS No. 21663-79-6
Cat. No. B1282793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-2-Propynylhydroxylamine hydrochloride
CAS21663-79-6
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
Structural Identifiers
SMILESC#CCON.Cl
InChIInChI=1S/C3H5NO.ClH/c1-2-3-5-4;/h1H,3-4H2;1H
InChIKeyCEFBXYRCGUITCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-2-Propynylhydroxylamine Hydrochloride Procurement Overview


O-2-Propynylhydroxylamine hydrochloride (CAS 21663-79-6, MW 107.54 g/mol, C3H6ClNO) is a white to off-white hygroscopic solid with a melting point of 148–150°C, classified as an O-alkylhydroxylamine derivative [1] . It is structurally distinguished by a terminal alkyne (propargyl) group covalently linked via an oxygen atom to a hydroxylamine moiety [1]. This compound serves as a bifunctional building block in organic synthesis, particularly in oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. Storage requires inert gas atmosphere (nitrogen or argon) at 2–8°C due to hygroscopicity .

Scaffold Dual reactive handles: aminooxy + terminal alkyne
Workflow Enables sequential oxime ligation and CuAAC click chemistry
Storage Hygroscopic solid; requires inert atmosphere at 2–8°C

Why O-2-Propynylhydroxylamine HCl Cannot Be Substituted


Generic substitution with common hydroxylamine derivatives (e.g., hydroxylamine hydrochloride, O-methylhydroxylamine, or O-benzylhydroxylamine) is not functionally equivalent because O-2-propynylhydroxylamine hydrochloride is the only commercially available O-alkylhydroxylamine that combines two orthogonal reactive handles within a single minimal scaffold: (1) an aminooxy group for chemoselective carbonyl condensation (oxime ligation), and (2) a terminal alkyne for subsequent CuAAC click chemistry [1]. In contrast, simple hydroxylamine salts (NH2OH·HCl) provide only carbonyl reactivity with no capacity for downstream conjugation; O-methylhydroxylamine yields a dead-end methyl-capped product; and O-benzylhydroxylamine requires harsh hydrogenolysis for deprotection, which is incompatible with many functional biomolecules [2]. The propargyl group in this compound enables sequential bifunctional derivatization without requiring additional linker installation steps, a workflow advantage documented in cellulose nanomaterial functionalization studies [3].

Hydroxylamine hydrochloride lacks the terminal alkyne, limiting downstream CuAAC conjugation strategies.
O-Methylhydroxylamine yields a methyl-capped oxime product, blocking further functionalization.
O-Benzylhydroxylamine requires harsh hydrogenolysis deprotection, often incompatible with sensitive biomolecules.

O-2-Propynylhydroxylamine HCl Differentiation Evidence


Oxime vs. Imine Hydrolytic Stability in Aqueous Media

O-2-Propynylhydroxylamine hydrochloride enables oxime ligation that produces conjugates with superior aqueous stability compared to amine-derived imines. In cellulose nanofibril functionalization, the oxime linkage eliminates the need for reductive stabilization (e.g., NaBH3CN treatment) that is mandatory for analogous imine conjugates to prevent hydrolysis [1]. This distinction translates to a simpler, entirely water-based protocol with fewer purification steps and higher functional group retention.

Oxime vs. Imine Stability
Class-level
Stable oxime without reductive stabilization; imine unstable without NaBH3CN treatment
Reported to enable simpler aqueous protocols
Cellulose nanofibril model (Nat Commun 2022)
Cellulose nanomaterials Bioconjugation Oxime ligation

Single-Step Alkyne Oxime vs. Multi-Step Linker Strategies

O-2-Propynylhydroxylamine hydrochloride condenses with aldehydes or ketones to directly install an alkyne handle via oxime formation in a single step [1]. This contrasts with alternative workflows using O-methylhydroxylamine or hydroxylamine hydrochloride, which generate a terminal methyl or hydrogen cap with no capacity for subsequent conjugation . Procuring this compound eliminates the need for multi-step linker attachment (e.g., amine-PEG-alkyne installation) after oxime formation.

Step Reduction
Class-level
1 step vs. ≥2 steps to install alkyne-oxime from carbonyl
May reduce synthetic steps and purification burden
Reported for standard oxime ligation conditions
Click chemistry Oxime ether synthesis Bioconjugation

HFIP-Promoted 2-Isoxazoline Synthesis via Intramolecular Oximation

O-Propargyl hydroxylamines undergo HFIP-promoted intramolecular oximation to yield 2-isoxazolines . This reactivity is specific to the O-propargyl scaffold and is not available to O-alkylhydroxylamines lacking the alkyne moiety (e.g., O-methyl or O-ethyl derivatives). The transformation provides direct access to isoxazoline heterocycles, which are pharmacologically relevant scaffolds in agrochemical and medicinal chemistry .

Isoxazoline Cyclization
Class-level
HFIP-promoted intramolecular oximation to 2-isoxazoline
Provides direct heterocycle access (reported)
Reactivity specific to O-propargyl scaffold; verify
Heterocycle synthesis Isoxazolines HFIP-promoted cyclization

Substrate-Mimetic PLP Enzyme Inhibition vs. Non-Specific Reactivity

O-Substituted hydroxylamines, including the propargyl derivative, inhibit pyridoxal-5′-phosphate (PLP)-dependent enzymes (e.g., ornithine decarboxylase) by forming stable oximes with the PLP cofactor in the active site, mimicking natural amino acid substrate side chains [1]. In contrast, unsubstituted hydroxylamine (NH2OH) inhibits PLP enzymes non-selectively without substrate-mimetic recognition, resulting in broader off-target effects [2]. The propargyl side chain in O-2-propynylhydroxylamine provides a specific structural mimic that can be rationally designed for target selectivity, though quantitative Ki data for this exact compound is not available in the open literature.

PLP Inhibition Selectivity
Class-level
Substrate-mimetic PLP oxime formation vs. non-specific NH2OH inhibition
May support rational inhibitor design
Ki data not reported; class inference
Enzyme inhibition PLP-dependent enzymes Polyamine biosynthesis

O-2-Propynylhydroxylamine HCl Optimal Procurement Scenarios


One-Step Alkyne Installation for Click Bioconjugation

Laboratories performing CuAAC click chemistry on aldehyde- or ketone-containing biomolecules (e.g., oxidized glycoproteins, periodate-treated antibodies, or carbonyl-modified oligonucleotides) should procure O-2-propynylhydroxylamine hydrochloride to directly install the alkyne moiety via oxime ligation in a single aqueous-compatible step [1]. This workflow avoids multi-step linker attachment and reduces the need for organic solvent exchanges. The oxime product is stable without reduction, simplifying purification [2].

Aqueous Cellulose Nanomaterial Functionalization

Materials scientists modifying dialdehyde-cellulose nanofibrils or other periodate-oxidized polysaccharides should select this compound for propargyl functionalization entirely in water [1]. The hydrolytic stability of the resulting oxime eliminates the reductive stabilization step required for imine-based functionalization, enabling cleaner, more reproducible surface modification with reversible detachment possible under mildly acidic conditions [2].

2-Isoxazoline Synthesis via Intramolecular Oximation

Medicinal and agrochemical chemists synthesizing isoxazoline-containing scaffolds should procure this compound as the O-propargyl hydroxylamine precursor for HFIP-promoted intramolecular oximation [1]. This transformation provides direct access to 2-isoxazolines, a privileged heterocycle class, using a commercially available starting material rather than requiring de novo synthesis of the O-propargyl hydroxylamine scaffold.

Substrate-Mimetic Inhibitors for PLP Enzymes

Biochemists and drug discovery teams targeting PLP-dependent enzymes (e.g., ornithine decarboxylase, GABA aminotransferase) should consider O-2-propynylhydroxylamine hydrochloride as a starting scaffold for inhibitor design [1]. The O-substituted hydroxylamine framework provides a substrate-mimetic mechanism for active-site PLP oxime formation, offering a rational design path toward selectivity that unsubstituted hydroxylamine cannot provide [2].

Application
Selection Property
Validation Focus
One-step alkyne bioconjugation
Dual-handle scaffold (aminooxy + alkyne)
Aqueous oxime stability without reduction
Cellulose nanomaterial functionalization
Direct propargyl attachment in water
Reproducible surface modification; acid-reversible detachment
2-Isoxazoline heterocycle synthesis
O-Propargyl hydroxylamine precursor
HFIP-promoted cyclization pathway verification
PLP enzyme inhibitor design
Substrate-mimetic O-alkylhydroxylamine
Target selectivity vs. NH2OH non-specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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